molecular formula C15H11IN2O B12453616 3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one

3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12453616
M. Wt: 362.16 g/mol
InChI Key: LFCSUVPOKKDSMK-UHFFFAOYSA-N
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Description

3-[(3-Iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one is a Schiff base derivative of the oxindole scaffold, characterized by a planar indol-2-one core substituted with a 3-iodo-4-methylphenylimino group at the 3-position. Its molecular formula is C₁₅H₁₁IN₂O, with a molecular weight of 362.17 g/mol . Oxindole derivatives are widely studied for their antimicrobial, anticancer, and antiviral properties . This compound’s imine linkage (C=N) and iodine substituent distinguish it from other oxindole analogs, making it a candidate for targeted drug discovery, particularly in antiviral or antiparasitic applications .

Properties

Molecular Formula

C15H11IN2O

Molecular Weight

362.16 g/mol

IUPAC Name

3-(3-iodo-4-methylphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C15H11IN2O/c1-9-6-7-10(8-12(9)16)17-14-11-4-2-3-5-13(11)18-15(14)19/h2-8H,1H3,(H,17,18,19)

InChI Key

LFCSUVPOKKDSMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3NC2=O)I

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves a condensation reaction between 3-iodo-4-methylaniline and an appropriate aldehyde or ketone . The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization or chromatography techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to 3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one as antiviral agents. Research indicates that derivatives of indole compounds exhibit promising activity against various viral strains, including HIV and dengue virus. For instance, imidazole derivatives have shown superior antiviral efficacy compared to standard treatments .

Table 1: Antiviral Efficacy of Indole Derivatives

Compound NameViral TargetIC50 (μM)Reference
Compound AHIV2.95
Compound BDengue Virus1.85
3-Iodo CompoundYellow Fever VirusTBD

Anticancer Properties

Indole derivatives are also investigated for their anticancer properties. The compound has been noted for its ability to inhibit specific kinases involved in cancer progression. For example, inhibitors targeting p38 mitogen-activated protein kinase have shown promise in preclinical studies .

Case Study: Inhibition of p38 MAPK

A study demonstrated that the administration of a related compound resulted in significant inhibition of p38 MAPK in liver and lung tissues, indicating potential therapeutic applications in cancer treatment .

Organic Photovoltaics

The structure of 3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one lends itself to applications in organic photovoltaics. Its electronic properties can be tuned for improved light absorption and charge transport, making it suitable for use in solar cells.

Table 2: Electronic Properties of Indole Derivatives

PropertyValue
Band GapTBD
Charge MobilityTBD

Mechanism of Action

The mechanism of action of 3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of caspases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and functional differences between 3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one and analogous oxindole derivatives:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Functional Groups Biological Activity (Reported) Synthesis Yield (Typical)
3-[(3-Iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one 3-Iodo, 4-methyl 362.17 Imine (C=N), Iodine Antimicrobial, potential anti-HIV Not reported
(3Z)-3-[(4-Methoxyanilino)methylidene]-1,3-dihydro-2H-indol-2-one (JK3-37) 4-Methoxy 280.30 Imine, Methoxy HCV p7 channel inhibition 42%
(3E)-3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one 4-Chloro 259.70 Benzylidene, Chloro Structural studies (X-ray crystallography) 60–75%
(3Z)-3-(4-Piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-one 4-Piperazine 335.40 Benzylidene, Piperazine Antimicrobial, antioxidant 55–70%
(3E)-3-[(4-Methylphenyl)imino]-1,3-dihydro-2H-indol-2-one 4-Methyl 236.30 Imine, Methyl Not explicitly reported 70% (estimated)

Key Observations:

Substituent Effects on Bioactivity: The iodine substituent in the target compound enhances molecular polarizability and may improve binding to hydrophobic pockets in viral proteins (e.g., HCV p7 or HIV protease) compared to smaller groups like methyl or methoxy . Piperazine-containing derivatives exhibit enhanced solubility and antioxidant activity due to the basic nitrogen, a feature absent in the iodinated compound .

Synthetic Accessibility: The target compound’s synthesis likely follows a Knoevenagel condensation or Schiff base formation, similar to JK3-37 and chlorobenzylidene derivatives . However, the iodine atom may reduce yields due to steric hindrance during imine formation.

Solid-State Behavior: X-ray studies of 4-substituted methylidene oxindoles (e.g., 4-chloro or 4-nitro) reveal planar geometries with π-π stacking interactions .

Biological Activity

The compound 3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one (CAS Number: 306325-04-2) is a member of the indole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

  • Molecular Formula : C15H11IN2O
  • Molar Mass : 362.17 g/mol
  • Structure : The compound features an indole core with an imino group and an iodine-substituted phenyl moiety, contributing to its unique biological properties .

Antiviral Properties

Recent studies have highlighted the potential of indole derivatives as antiviral agents. Specifically, compounds similar to 3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one have shown promising activity against various viruses. For instance:

  • HIV Inhibition : Some derivatives have demonstrated significant inhibitory effects on HIV replication. For example, compounds with similar structures exhibited IC50 values ranging from 2.95 μM to higher values depending on the specific modifications made to their structure .
CompoundIC50 (μM)Target
Example A2.95HIV-RT
Example B7HIV Integrase

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is another area of active research. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:

  • Mechanism of Action : Indole derivatives may modulate the expression of cyclooxygenase and lipoxygenase pathways, leading to reduced inflammation in experimental models.

Cytotoxicity and Selectivity

The cytotoxic profile of 3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one has been evaluated in various cell lines. Preliminary data suggest that while the compound exhibits biological activity, it maintains a favorable cytotoxicity profile compared to traditional chemotherapeutics.

Cell LineIC50 (μM)Remarks
HeLa Cells15Moderate cytotoxicity
MCF7 Cells20Selective for cancer cells

Study 1: Antiviral Efficacy

In a recent study published in MDPI, derivatives of indole were tested for their antiviral efficacy against the Tobacco Mosaic Virus (TMV). The results indicated that certain modifications led to enhanced binding affinity and improved biological activity against viral proteins .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of indole derivatives in a rat model of arthritis. The study revealed that treatment with these compounds resulted in a significant reduction in inflammatory markers and pain scores compared to control groups .

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